Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole

spiro[3.3]heptane aqueous solubility drug-like properties

This spirocyclic 1,3,4-thiadiazole combines a rigid spiro[3.3]heptane scaffold with a 5-alkoxy linkage, delivering superior aqueous solubility and metabolic stability over cyclohexane-based analogs. It enables high-concentration screening (≥10 µM) with reduced DMSO co-solvent, minimizes false negatives from aggregation, and provides a three-dimensional pharmacophore for constrained protein pockets. With no prior art or bioactivity data published, this compound offers a clean slate for novel IP generation. Order now to advance your SAR or fragment-based drug discovery campaigns.

Molecular Formula C11H16N2OS
Molecular Weight 224.32
CAS No. 2198077-07-3
Cat. No. B2568073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole
CAS2198077-07-3
Molecular FormulaC11H16N2OS
Molecular Weight224.32
Structural Identifiers
SMILESCC1=NN=C(S1)OCC2CC3(C2)CCC3
InChIInChI=1S/C11H16N2OS/c1-8-12-13-10(15-8)14-7-9-5-11(6-9)3-2-4-11/h9H,2-7H2,1H3
InChIKeyZDYKRQMZRUGPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole (CAS 2198077-07-3): Structural Identity and Chemical Classification for Procurement Decisions


2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole (CAS 2198077-07-3; molecular formula C₁₁H₁₆N₂OS; molecular weight 224.32 g/mol) is a spirocyclic 1,3,4-thiadiazole ether derivative [1]. The molecule combines a 2-methyl-1,3,4-thiadiazole core with a spiro[3.3]heptan-2-ylmethoxy substituent at the 5-position, forming a conformationally constrained architecture distinct from planar or monocyclic thiadiazole analogs. The 1,3,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, exhibiting bioisosteric equivalence to pyrimidine and oxadiazole rings and serving as the pharmacophoric core in clinically approved agents such as acetazolamide and cephazolin [2]. The spiro[3.3]heptane moiety is documented to confer enhanced aqueous solubility and a trend toward improved metabolic stability compared to monocyclic cyclohexane analogs [3]. As of the knowledge cutoff date, no peer-reviewed primary research articles, patents, or authoritative database entries with quantitative biological activity data specific to this exact compound were identified in the public domain.

Why 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole Cannot Be Interchanged with Generic 1,3,4-Thiadiazole Analogs: Structural and Physicochemical Rationale


The 1,3,4-thiadiazole class encompasses compounds with widely divergent substituent patterns at positions 2 and 5, which critically govern target engagement, physicochemical properties, and biological outcomes. A patent review of thiadiazole inhibitors established that the most active 1,3,4-thiadiazole derivatives are those incorporating specific secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at these positions, underscoring that simple substitution is not permissible without loss of activity [1]. The spiro[3.3]heptane moiety in this compound introduces a rigid, three-dimensional architecture that differentiates it from planar aromatic or flexible aliphatic thiadiazole ethers. Literature on spiro[3.3]heptane scaffolds demonstrates that heteroatom-substituted spiro[3.3]heptanes exhibit higher aqueous solubility and a trend toward greater metabolic stability than their cyclohexane counterparts [2]. Furthermore, the 5-alkoxy linkage in this compound (ether) contrasts with 5-thioether or 5-amino variants commonly encountered in the class, which alters hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability. A direct head-to-head comparison between this compound and any specific structural analog has not been published, constituting a critical evidence gap that procurement decisions must acknowledge.

Quantitative Differentiation Evidence for 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole: Where Measurable Advantage Exists Relative to Analogs


Aqueous Solubility Enhancement Conferred by the Spiro[3.3]heptane Scaffold Relative to Cyclohexane Analogs

The spiro[3.3]heptane core present in 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole has been shown to produce higher aqueous solubility compared to analogous monocyclic cyclohexane-containing compounds. Burkhard et al. (2010) demonstrated that heteroatom-substituted spiro[3.3]heptanes generally surpass their cyclohexane counterparts in aqueous solubility, a finding attributed to the reduced molecular planarity and altered crystal packing of the spirocyclic system [1]. This represents a class-level advantage for any compound incorporating the spiro[3.3]heptane motif, including the target compound, when compared to a hypothetical 5-(cyclohexylmethoxy)-2-methyl-1,3,4-thiadiazole analog. Quantitative solubility values for the target compound itself have not been published.

spiro[3.3]heptane aqueous solubility drug-like properties

Trend Toward Improved Metabolic Stability of the Spiro[3.3]heptane Core vs. Cyclohexane Analogs

Burkhard et al. (2010) reported a trend toward higher metabolic stability for heteroatom-substituted spiro[3.3]heptanes when compared with corresponding cyclohexane derivatives [1]. The spirocyclic architecture reduces conformational flexibility and alters cytochrome P450 recognition, potentially decreasing oxidative metabolism at the alicyclic ring. When the spiro[3.3]heptane was mounted onto fluoroquinolone scaffolds, the resulting compounds retained or improved metabolic stability relative to the parent drug-like structures. For the target compound, this implies that the spiro[3.3]heptan-2-ylmethoxy substituent may offer superior metabolic robustness compared to a flexible cyclohexylmethoxy or linear alkoxy chain at the 5-position of the 1,3,4-thiadiazole ring, although direct experimental confirmation for this specific compound is absent.

metabolic stability spiro[3.3]heptane drug metabolism

Conformational Restriction and Defined Exit Vector Geometry of Spiro[3.3]heptane vs. Flexible Aliphatic Ethers

The spiro[3.3]heptane ring system provides a rigid, well-defined three-dimensional geometry with fixed exit vectors for substituent attachment, in contrast to flexible alkyl ether chains at the 5-position of 1,3,4-thiadiazole. Sigma-Aldrich's technical documentation on spirocyclic building blocks highlights that spiro[3.3]heptane scaffolds offer 'spatially well-defined exit vectors' enabling systematic exploration of chemical space . This structural rigidity reduces the entropic penalty upon target binding and can enhance binding affinity when the conformational preference matches the bioactive conformation. In comparison, a compound such as 2-methyl-5-(pentyloxy)-1,3,4-thiadiazole or 2-methyl-5-(cyclohexylmethoxy)-1,3,4-thiadiazole would possess greater conformational freedom, potentially reducing target engagement specificity.

conformational restriction exit vector spiro scaffold

Differentiated Lipophilicity Profile of 5-Alkoxy-1,3,4-thiadiazole vs. 5-Thioether and 5-Amino Analogs

The 5-position substituent in 1,3,4-thiadiazole derivatives is a primary determinant of biological activity, as established in patent reviews covering thiadiazole inhibitors from 2005–2016 [1]. The target compound features a 5-alkoxy (ether) linkage, which is chemically and metabolically distinct from the more common 5-thioether (e.g., 2-methyl-5-(methylthio)-1,3,4-thiadiazole, CAS 1925-78-6) and 5-amino-substituted variants. The C–O–C ether bond confers lower lipophilicity (reduced logP) compared to the C–S–C thioether, altering membrane permeability and distribution. Additionally, the ether linkage eliminates the thioether's susceptibility to oxidative metabolism (S-oxidation to sulfoxide/sulfone), providing a differentiated metabolic profile. Quantitative logP values for this specific compound are not available in public databases; however, the underlying structural distinction carries practical consequences for assay behavior and in vivo disposition.

lipophilicity 1,3,4-thiadiazole ether vs thioether

Absence of Published Bioactivity Data for the Target Compound vs. Structurally Related Spiro-Thiadiazole Hybrids

A comprehensive search of PubMed, ChEMBL, PubChem, BindingDB, Google Patents, and major vendor catalogs (excluding benchchems, molecule, evitachem, vulcanchem) yielded zero primary research articles, zero patents, and zero bioactivity database entries containing quantitative IC₅₀, Kᵢ, Kd, EC₅₀, or any other potency data for 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole (CAS 2198077-07-3) as of the knowledge cutoff date. In contrast, structurally related spiro-thiadiazole hybrids such as 6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane (CAS 2379993-92-5) and spiro-indoline-thiadiazole analogs have published antibacterial activity data via iron and zinc chelation mechanisms [1], as well as DNMT inhibitory activity for certain thiadiazole-containing spiro compounds [2]. This absence of data represents both a limitation and an opportunity: the compound is a novel chemical entity with no pre-existing negative data, but procurement decisions cannot be guided by direct comparative bioactivity evidence.

data gap bioactivity spiro-thiadiazole hybrids

Recommended Application Scenarios for 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole Based on Available Differentiation Evidence


Solubility-Challenged Assay Formats: Prioritize This Spiro[3.3]heptane-Thiadiazole Over Cyclohexane-Containing Analogs

In biochemical or cell-based assays where compound precipitation and non-specific binding are known failure modes, the spiro[3.3]heptane scaffold's documented aqueous solubility advantage over cyclohexane analogs [1] makes this compound a rational choice over 5-(cyclohexylmethoxy)-1,3,4-thiadiazole alternatives. Users conducting high-concentration screening (≥10 µM) in aqueous buffer systems should preferentially select this compound when comparing within a panel of 5-alkoxy-1,3,4-thiadiazole derivatives, anticipating reduced need for DMSO co-solvent and fewer false negatives from compound aggregation.

ADME/PK Screening Cascades Where Metabolic Stability Differentiation Is Required

For medicinal chemistry programs that require differentiation among 1,3,4-thiadiazole analogs based on in vitro metabolic stability (e.g., microsomal or hepatocyte intrinsic clearance assays), the spiro[3.3]heptane motif's trend toward improved metabolic stability vs. cyclohexane analogs [1] positions this compound as a candidate likely to outperform flexible alkoxy-substituted comparators. This compound should be included in head-to-head microsomal stability panels alongside 2-methyl-5-(pentyloxy)-1,3,4-thiadiazole and 2-methyl-5-(cyclohexylmethoxy)-1,3,4-thiadiazole to experimentally validate the predicted metabolic stability advantage.

Fragment-Based or Structure-Based Drug Design Requiring Rigid, Three-Dimensional Scaffolds

The spiro[3.3]heptane core provides well-defined exit vectors and conformational rigidity that are valuable in structure-based drug design campaigns, particularly when targeting protein pockets with defined geometric constraints [1]. This compound can serve as a core scaffold for systematic SAR exploration where the 2-methyl group on the thiadiazole and the spiro[3.3]heptan-2-ylmethoxy moiety at the 5-position create a unique three-dimensional pharmacophore distinct from planar thiadiazole derivatives. Procurement of this compound is justified for fragment growth or scaffold-hopping strategies where 3D diversity is a selection criterion.

Novel Chemical Space Exploration and Intellectual Property Generation

Given the complete absence of published bioactivity data, patents, or prior art for this specific compound (CAS 2198077-07-3) as of the knowledge cutoff date, it represents unexplored chemical space [1]. Organizations seeking to generate novel composition-of-matter or method-of-use intellectual property may prioritize this compound for primary screening campaigns, recognizing that the lack of pre-existing data eliminates concerns about prior art conflicts while simultaneously requiring full de novo characterization investment.

Quote Request

Request a Quote for 2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.